2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-2-fluoroacetic acid
Description
Properties
Molecular Formula |
C10H9FO4 |
|---|---|
Molecular Weight |
212.17 g/mol |
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-fluoroacetic acid |
InChI |
InChI=1S/C10H9FO4/c11-8(10(12)13)6-2-1-3-7-9(6)15-5-4-14-7/h1-3,8H,4-5H2,(H,12,13) |
InChI Key |
QMVKOTWUIYXRHV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C(C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation typically involves two key stages:
- Synthesis of the benzodioxin core or its acetic acid derivative
- Introduction of the fluorine atom at the alpha position of the acetic acid side chain
Preparation of Benzodioxin Acetic Acid Precursors
The benzodioxin acetic acid framework can be synthesized starting from catechol derivatives:
Step 1: Formation of 2,3-Dihydro-1,4-benzodioxin-2-one
Catechol reacts with chloroacetyl chloride in the presence of triethylamine (TEA) in dichloromethane under heating conditions to form 2,3-dihydro-1,4-benzodioxin-2-one with yields around 70%.Step 2: Conversion to 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)acetic acid
This intermediate can be further hydrolyzed or functionalized to yield the corresponding acetic acid derivative, 2,3-dihydro-1,4-benzodioxin-2-yl acetic acid.
Representative Synthetic Route
Detailed Reaction Conditions and Analysis
Fluorination via DAST:
The tertiary alcohol precursor is dissolved in anhydrous dichloromethane, cooled to -78 °C, followed by slow addition of DAST. The mixture is stirred at low temperature for 1-2 hours, then warmed to 0 °C. Quenching with saturated sodium bicarbonate solution and purification by silica gel chromatography yields the fluorinated product.Fluorination via nucleophilic substitution:
The alpha-bromo derivative is dissolved in dry DMF, and an excess of fluoride ion source (KF or CsF) is added. The mixture is stirred at room temperature or slightly elevated temperature until completion (monitored by TLC). The product is isolated by aqueous workup and purified.Characterization:
Confirmation of the fluorinated product is achieved by proton nuclear magnetic resonance (^1H-NMR), carbon NMR (^13C-NMR), fluorine NMR (^19F-NMR), infrared spectroscopy (IR), and elemental analysis. The presence of the fluorine atom typically shifts the alpha proton signals downfield and introduces characteristic C-F coupling patterns in NMR spectra.
Summary Table of Preparation Methods
| Method | Starting Material | Fluorinating Agent | Solvent | Temp (°C) | Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|---|---|
| Nucleophilic substitution | Alpha-bromoacetic acid derivative | KF, CsF | DMF | 25-60 | Moderate to good | Mild conditions, good regioselectivity | Requires brominated precursor |
| Electrophilic fluorination | Tertiary alcohol precursor | DAST | CH2Cl2 | -78 to 0 | Moderate (~40-50%) | Direct fluorination, straightforward | Side reactions, elimination byproducts |
| Direct fluorination (less common) | Benzodioxin acetic acid | Selectfluor, NFSI | Various | RT | Low to moderate | Potentially milder | Poor selectivity, side reactions |
Chemical Reactions Analysis
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-2-fluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-2-fluoroacetic acid involves its interaction with molecular targets such as enzymes or receptors. The fluoroacetic acid moiety can act as an inhibitor of certain enzymes, disrupting metabolic pathways and leading to specific biological effects. The benzodioxin ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzodioxin Ring
a. 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)piperazine
b. 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine
- Structure : Bromine substituent on the benzodioxin ring.
- Properties : Higher molecular weight (215.04 g/mol) and increased lipophilicity (logP ≈ 2.8) due to bromine .
Carboxylic Acid Derivatives
a. 3-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanoic Acid
- Structure: Propanoic acid chain instead of fluoroacetic acid.
- Properties : Longer alkyl chain increases flexibility and logP (estimated 1.9 vs. 1.5 for the target compound) .
- Comparison: Reduced metabolic stability due to the absence of fluorine, as observed in pharmacokinetic studies of similar propanoic acid derivatives.
b. (2S)-6-[[[2-(cyclobutylmethylcarbamoyl)phenyl]methyl-methyl-amino]methyl]-2-(3-hydroxy-3-oxopropyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylic Acid
- Structure : Complex substituents including a carbamoyl group and hydroxypropyl chain.
- Activity : Binds HIV integrase with IC50 < 100 nM, highlighting the role of carboxylic acids in enzyme inhibition .
- Comparison : The target compound’s fluorine may enhance binding specificity compared to bulkier substituents.
Fluorinated Analogs
a. 3-Fluoro-4-(4-morpholinyl)benzoic Acid
b. Adoprazine (1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-4-[[5-(4-fluorophenyl)-3-pyridinyl]methyl]piperazine)
Data Table: Key Properties of Comparable Compounds
Research Findings and Implications
- Receptor Binding : Piperazine-containing benzodioxins (e.g., ) show high affinity for serotonin receptors, suggesting the target compound’s fluoroacetic acid group could modulate selectivity for other GPCRs.
- Metabolic Stability: Fluorine in the α-position (as in the target compound) is predicted to reduce cytochrome P450-mediated oxidation compared to non-fluorinated analogs like 3-(2,3-dihydro-1,4-benzodioxin-5-yl)propanoic acid .
Biological Activity
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-2-fluoroacetic acid is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its anti-inflammatory and anticancer properties.
Chemical Structure and Properties
The compound is characterized by the presence of a benzodioxane moiety, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of 196.17 g/mol. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the modification of existing benzodioxane derivatives through various chemical reactions such as acylation and fluorination. For instance, the introduction of the fluoroacetic acid group can be achieved via nucleophilic substitution reactions.
Anti-inflammatory Activity
Research indicates that compounds containing the benzodioxane structure exhibit significant anti-inflammatory properties. In a study by Idris et al., it was demonstrated that derivatives with an acetic acid substituent at specific positions on the benzodioxane ring showed varying degrees of anti-inflammatory activity. The optimal position for such substituents was found to be at position 6 of the benzodioxane ring .
Table 1: Summary of Anti-inflammatory Activities
| Compound | Position of Acetic Acid | Anti-inflammatory Activity |
|---|---|---|
| Compound 4 | 6 | High |
| Compound 5 | 2 | Moderate |
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have shown that benzodioxane derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and inhibition of specific signaling pathways such as p38 MAPK .
For example, a derivative with a similar structure was reported to inhibit tumor growth in ovarian carcinoma models, indicating that modifications to the benzodioxane framework can enhance anticancer efficacy .
Table 2: Summary of Anticancer Activities
| Compound | Cancer Type | Mechanism of Action |
|---|---|---|
| CCT251236 | Ovarian Carcinoma | HSF1 pathway inhibition |
| Compound X | Prostate Cancer | p38 MAPK pathway inhibition |
Case Studies
- Case Study on Anti-inflammatory Effects : A study conducted on various benzodioxane derivatives highlighted that those with an acetic acid group exhibited substantial reduction in inflammatory markers in vitro and in vivo models. The study concluded that structural modifications could lead to enhanced therapeutic profiles .
- Case Study on Anticancer Effects : In another research effort, a series of benzodioxane derivatives were tested against different cancer cell lines. The results indicated that compounds similar to this compound showed promising results in inhibiting cell growth and inducing apoptosis in breast and prostate cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
